molecular formula C12H20N2O B15320445 (s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol

Cat. No.: B15320445
M. Wt: 208.30 g/mol
InChI Key: IACKUZRDXAIBBW-GFCCVEGCSA-N
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Description

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a diethylamino-substituted phenyl group, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a solvent like methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process. The final product is typically obtained in high purity through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The diethylamino group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenethyl alcohol: Similar structure but with a dimethylamino group instead of a diethylamino group.

    2-(4-(Diethylamino)phenyl)ethanol: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is unique due to the presence of both an amino group and a diethylamino-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(2S)-2-amino-2-[4-(diethylamino)phenyl]ethanol

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)11-7-5-10(6-8-11)12(13)9-15/h5-8,12,15H,3-4,9,13H2,1-2H3/t12-/m1/s1

InChI Key

IACKUZRDXAIBBW-GFCCVEGCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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